molecular formula C14H14I2N2O3 B14317566 3,3'-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide CAS No. 112520-97-5

3,3'-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide

Cat. No.: B14317566
CAS No.: 112520-97-5
M. Wt: 512.08 g/mol
InChI Key: XRDVTTLLYJZZMA-UHFFFAOYSA-L
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Description

3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of two 1-methylpyridinium units linked by an oxydicarbonyl group and counterbalanced by two iodide ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide typically involves the reaction of 1-methylpyridinium with oxalyl chloride, followed by the addition of iodide ions. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The iodide ions can be substituted with other anions through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like chloride, bromide, and acetate can replace the iodide ions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions result in the formation of new quaternary ammonium salts with different anions.

Scientific Research Applications

3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is utilized in the development of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpyridinium chloride
  • 1-Methylpyridinium bromide
  • 3-Hydroxy-1-methylpyridin-1-ium bromide

Uniqueness

3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide is unique due to its bis-quaternary structure, which imparts distinct chemical and physical properties compared to its monomeric counterparts

Properties

CAS No.

112520-97-5

Molecular Formula

C14H14I2N2O3

Molecular Weight

512.08 g/mol

IUPAC Name

(1-methylpyridin-1-ium-3-carbonyl) 1-methylpyridin-1-ium-3-carboxylate;diiodide

InChI

InChI=1S/C14H14N2O3.2HI/c1-15-7-3-5-11(9-15)13(17)19-14(18)12-6-4-8-16(2)10-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2

InChI Key

XRDVTTLLYJZZMA-UHFFFAOYSA-L

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)OC(=O)C2=C[N+](=CC=C2)C.[I-].[I-]

Origin of Product

United States

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